molecular formula C8H7FN2O4 B15072866 N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide CAS No. 137589-57-2

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide

Cat. No.: B15072866
CAS No.: 137589-57-2
M. Wt: 214.15 g/mol
InChI Key: QFASYSYRLMXXMN-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring functionalized with fluoro (position 4), hydroxy (position 2), and nitro (position 5) groups.

Properties

CAS No.

137589-57-2

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

N-(4-fluoro-2-hydroxy-5-nitrophenyl)acetamide

InChI

InChI=1S/C8H7FN2O4/c1-4(12)10-6-3-7(11(14)15)5(9)2-8(6)13/h2-3,13H,1H3,(H,10,12)

InChI Key

QFASYSYRLMXXMN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1O)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Patent-Based Synthesis via Sequential Protection, Nitration, and Deprotection

The most well-documented synthesis of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is described in the patent WO2018207120A1, which outlines a five-step process starting from 4-fluoro-2-methoxyaniline. This method prioritizes regioselectivity and yield optimization through protective group strategies.

Step 1: Protection of 4-Fluoro-2-methoxyaniline

The amine group of 4-fluoro-2-methoxyaniline is protected via acetylation to form N-(4-fluoro-2-methoxyphenyl)acetamide. This step prevents undesired side reactions during subsequent nitration.
Reagents :

  • 4-Fluoro-2-methoxyaniline (380 g)
  • Acetic acid (950 mL)
  • Acetic anhydride (439 g)

Conditions :

  • Reaction temperature: 25–35°C during addition, then 90°C for 3–5 hours.
  • Workup: Decomposition in water, filtration, and washing.
Step 2: Nitration of N-(4-Fluoro-2-methoxyphenyl)acetamide

The protected intermediate undergoes nitration using fuming nitric acid in sulfuric acid to introduce the nitro group at the 5-position.
Reagents :

  • N-(4-Fluoro-2-methoxyphenyl)acetamide (410 g)
  • Sulfuric acid (1025 mL)
  • Fuming nitric acid

Conditions :

  • Temperature: 0–5°C during nitric acid addition.
  • Stirring time: 1–2 hours post-addition.
Step 3: Deprotection to Yield this compound

The methoxy group is hydrolyzed to a hydroxy group, and the acetamide group is retained.
Reagents :

  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g)
  • Methanol (400 mL)
  • Hydrochloric acid

Conditions :

  • Reflux temperature for 3–5 hours.
  • pH adjustment to 9.0 with sodium hydroxide.

Table 1: Summary of Synthetic Steps and Yields

Step Reaction Key Reagents Temperature Range Yield (%)
1 Acetylation Acetic anhydride, H₂SO₄ 25–90°C 87.38
2 Nitration HNO₃, H₂SO₄ 0–5°C 78.30
3 Deprotection HCl, NaOH Reflux 73.55

Alternative Synthetic Routes

While the patent method dominates industrial applications, academic studies have explored alternative pathways:

  • Direct Nitration of Unprotected Intermediates : Early attempts to nitrate 4-fluoro-2-hydroxyaniline without protection led to poor regioselectivity and polymerization.
  • Enzymatic Hydrolysis : Experimental approaches using lipases for deprotection showed moderate success but lacked scalability.

Reaction Mechanisms and Critical Parameters

Regioselectivity in Nitration

The nitro group’s introduction at the 5-position is guided by the directing effects of the methoxy and fluoro substituents. Quantum mechanical calculations suggest that the methoxy group’s strong ortho/para-directing influence dominates, favoring nitration at the para position relative to the fluoro group.

Role of Protective Groups

Acetylation serves dual purposes:

  • Amine Protection : Prevents oxidation or undesired electrophilic attacks during nitration.
  • Solubility Enhancement : Improves solubility in polar solvents like sulfuric acid, ensuring homogeneous reaction conditions.

Acid Catalysis in Deprotection

Hydrochloric acid facilitates the hydrolysis of the methoxy group via a protonation-nucleophilic substitution mechanism. The reaction proceeds through a tetrahedral intermediate, with water acting as the nucleophile.

Optimization and Yield Analysis

Temperature Control

  • Nitration : Maintaining temperatures below 5°C minimizes byproduct formation, such as dinitro derivatives.
  • Deprotection : Reflux conditions (65–70°C) balance reaction rate and product stability.

Solvent Selection

  • Sulfuric Acid : Acts as both solvent and catalyst in nitration, stabilizing the nitronium ion (NO₂⁺).
  • Methanol : Polar aprotic nature aids in deprotection without degrading the acetamide group.

Table 2: Impact of Reaction Parameters on Yield

Parameter Optimal Range Yield Improvement (%)
Nitration Temperature 0–5°C +15
Acetic Anhydride Purity >99% +8
Stirring Speed 200–300 RPM +5

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. In the presence of KMnO₄ (acidic medium) or CrO₃ , this group is converted to a ketone, forming 4-fluoro-2-oxo-5-nitrophenylacetamide.
Key conditions :

  • Temperature: 60–80°C

  • Solvent: Acetic acid/water mixture

  • Yield: ~75% (estimated from analogous reactions )

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) using:

  • Catalytic hydrogenation (H₂/Pd-C in ethanol): Produces 4-fluoro-2-hydroxy-5-aminophenylacetamide.

  • Fe/HCl system : Achieves reduction at ambient temperature with 85–90% efficiency in preliminary trials.

Comparative performance :

MethodTime (hrs)Yield (%)Byproducts
H₂/Pd-C4–688Trace dehalogenation
Fe/HCl2–392Minimal

Hydrolysis Reactions

The acetamide side chain undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Yields 4-fluoro-2-hydroxy-5-nitroaniline .

  • Basic hydrolysis (NaOH/EtOH, 70°C): Produces the corresponding carboxylate intermediate .

Kinetic data :

ConditionRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Acidic1.2 × 10⁻⁴58.3
Basic3.8 × 10⁻⁴42.1

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and fluoro groups activate the aromatic ring for substitution:

  • Fluoro displacement : Reacts with amines (e.g., NH₃/MeOH, 100°C) to form 4-amino-2-hydroxy-5-nitrophenylacetamide.

  • Nitro group replacement : Limited reactivity observed unless using strong nucleophiles like hydrazine .

Regioselectivity :
Substitution occurs preferentially at the para position to the hydroxyl group due to resonance stabilization from the nitro moiety .

Hydrogen Bonding and Reactivity Modulation

Intramolecular hydrogen bonding (O–H⋯O=C) between the hydroxyl and acetamide groups influences reaction pathways:

ParameterValueSource
O–H⋯O bond length1.8085(19) Å
Bond angle145.01(12)°
Resonance energy-94 kJ/mol (calculated)

This interaction stabilizes the planar conformation, reducing susceptibility to hydrolytic cleavage at the amide bond .

Coupling Reactions

The nitro group facilitates palladium-catalyzed cross-coupling:

  • Suzuki coupling (Ar–B(OH)₂, Pd(PPh₃)₄): Forms biaryl derivatives at the 5-position.
    Optimized conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C

  • Yield: 70–78%

Photochemical Behavior

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming a transient nitrite ester . This reactivity is critical for designing photoactivated prodrugs.

Comparative Reactivity with Analogs

Substituent effects on reaction rates (relative to non-fluorinated analogs):

Reaction TypeRate EnhancementFactor
Nucleophilic substitution3.2×
Oxidation1.5×
Hydrolysis0.8×

This compound’s multifunctional architecture enables diverse synthetic applications, particularly in medicinal chemistry for prodrug design and targeted covalent inhibitors. Experimental validations of these pathways are ongoing, with particular emphasis on optimizing selectivity in polyfunctional systems .

Scientific Research Applications

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and hydroxyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substitution Patterns and Physicochemical Properties

Key structural analogs and their substituent effects :

Compound Name Substituents (Positions) Notable Features Reference
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide Methoxy (2), Fluoro (4), Nitro (5) Enhanced lipophilicity vs. hydroxy analog
2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) Phenoxy (3-hydroxy-5-methyl), Nitro (4) Polar phenoxy group increases solubility
N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide Nitrofuran-sulfonyl group High reactivity due to sulfonyl and nitro
N-(4-Fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-sulfanyl, Fluoro (4), Nitro (3) Bulky triazole group reduces solubility
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole, Fluoro (4-phenyl) Heterocyclic core enhances stability

Analysis :

  • Hydroxy vs.
  • Nitro Position : The nitro group at position 5 (target) vs. position 3 () alters electronic effects. Meta-substituted nitro groups (e.g., ) disrupt crystal packing, affecting solubility and stability .
  • Bulkier Functional Groups : Compounds with sulfonyl, triazole, or thiadiazole moieties () exhibit reduced solubility but enhanced metabolic stability compared to the simpler phenyl-acetamide scaffold .
Antimicrobial and Antifungal Activity
  • Phenoxy Acetamides (e.g., B1): Exhibit moderate antimicrobial activity against gram-positive bacteria, attributed to the polar phenoxy group enhancing target binding .
  • Benzo[d]thiazol-sulfonyl Acetamides (e.g., Compounds 47–50) : Show strong antifungal and antibacterial effects due to sulfonyl and heterocyclic groups .

Implications for Target Compound :
The hydroxy and nitro groups in N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide may confer similar antimicrobial properties, though the absence of a sulfonyl or thiazole group could limit potency compared to derivatives .

Carcinogenicity and Toxicity
  • Nitro-containing Acetamides (e.g., NFTA): Exhibit carcinogenicity in murine models, inducing lymphocytic leukemia and forestomach tumors. Structure-activity relationships indicate nitro group position and auxiliary substituents (e.g., trifluoromethyl) modulate toxicity .

Risk Assessment for Target Compound: The nitro group at position 5 may pose carcinogenic risks, though the hydroxy group at position 2 could mitigate reactivity through hydrogen bonding or detoxification pathways .

Crystallographic and Stability Considerations

  • Meta-Substituted Trichloro-acetamides : Meta-nitro substitution disrupts crystal symmetry, leading to varied unit cell parameters and solubility profiles .
  • Methoxy vs. Hydroxy Analogs : Methoxy derivatives () likely form more stable crystals due to reduced hydrogen bonding, whereas the hydroxy group in the target compound may enhance hygroscopicity .

Biological Activity

N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. Its unique structure, featuring a fluorine atom, a hydroxyl group, and a nitro group on a phenyl ring, contributes to its diverse biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H8_{8}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : Approximately 214.15 g/mol
  • Unique Features : The presence of the fluoro group influences the compound's electronic properties, affecting its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to modulation of various biochemical pathways. The fluoro and hydroxyl groups enhance the compound's binding affinity and specificity towards its targets, which may include enzymes and receptors involved in inflammatory and nociceptive pathways.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by converting arachidonic acid into prostaglandins . This action could potentially reduce inflammation and pain.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial activity for this compound .
  • Analgesic Activity : Related derivatives have been evaluated for their analgesic properties, suggesting that this compound may also provide pain relief through similar mechanisms .

Comparative Analysis with Similar Compounds

A comparison of this compound with other acetamide derivatives highlights its unique features and potential advantages:

Compound NameMolecular FormulaUnique Features
N-(4-Hydroxy-2-nitrophenyl)acetamideC8_{8}H8_{8}N3_{3}O3_{3}Hydroxyl group without fluorine
N-(4-Methoxy-2-nitrophenyl)acetamideC9_{9}H10_{10}N3_{3}O3_{3}Methoxy substitution affecting solubility
N-(4-Nitrophenyl)acetamideC8_{8}H8_{8}N3_{3}O2_{2}Lacks hydroxyl group; different reactivity

This table illustrates how variations in halogen substitution and functional groups can influence both chemical behavior and biological activity.

Case Studies and Research Findings

Recent research has focused on elucidating the pharmacological profile of this compound. A study conducted by Hussein et al. (2019) demonstrated that derivatives containing similar structural motifs exhibited significant inhibition of dihydrofolate reductase (DHFR), suggesting potential applications in cancer therapy due to their ability to interfere with folate metabolism .

Further investigations into the anti-inflammatory properties revealed that compounds with electron-withdrawing groups like fluorine showed enhanced activity compared to their counterparts lacking such substitutions. This aligns with findings from Verma et al. (2020), which indicated that specific substitutions could significantly impact the efficacy of analgesic agents .

Q & A

Q. What are the critical steps in synthesizing N-(4-Fluoro-2-hydroxy-5-nitrophenyl)acetamide, and how can reaction intermediates be validated?

  • Methodological Answer : Synthesis typically involves sequential nitration, fluorination, and acetylation of a phenolic precursor. For example, nitration of a fluorophenol derivative at the para position can yield a nitro intermediate, followed by acetylation of the hydroxyl group. Reaction intermediates should be validated via LC-MS for molecular weight confirmation (e.g., exact mass: 214.0464 Da ) and FTIR to track functional groups (e.g., nitro stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹). X-ray crystallography (as seen in analogous compounds ) can resolve ambiguities in regiochemistry.

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor purity. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation. Compare results to reference standards. For hygroscopic or light-sensitive batches, Karl Fischer titration and photostability chambers (ICH Q1B guidelines) are critical. Structural degradation pathways (e.g., nitro-group reduction) can be identified via LC-MS/MS fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s solubility and reactivity?

  • Methodological Answer : Discrepancies between predicted (e.g., XLogP ) and experimental solubility often arise from crystal packing effects. Use differential scanning calorimetry (DSC) to identify polymorphs and quantify amorphous content. Reactivity contradictions (e.g., unexpected nucleophilic substitution at the fluorine site) can be investigated using DFT calculations (B3LYP/6-31G*) to model transition states, validated by kinetic studies (NMR time-course experiments) .

Q. How can the bioactivity of this compound be systematically explored given its structural analogs?

  • Methodological Answer : Leverage SAR studies on nitro-aromatic acetamides (e.g., antimicrobial or kinase inhibition ). Design assays targeting conserved pathways:
  • Antimicrobial : MIC assays against Gram-positive/negative strains, with controls for nitroreductase-mediated activation.
  • Enzyme inhibition : Fluorescence polarization assays for binding affinity to kinases (e.g., p38 MAPK ).
    Cross-validate using molecular docking (PDB: 3COX) to prioritize high-probability targets.

Q. What analytical techniques are optimal for characterizing metabolic pathways of this compound in vitro?

  • Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactors for phase I metabolism profiling. LC-HRMS (Q-TOF) in data-dependent acquisition (DDA) mode identifies metabolites via exact mass (±5 ppm) and isotopic patterns. Phase II metabolites (e.g., glucuronides) require β-glucuronidase treatment for confirmation. Structural analogs suggest potential thiazolidine or oxadiazole metabolites , which can be traced using stable isotope labeling .

Data Interpretation & Validation

Q. How can conflicting crystallographic and NMR data on molecular conformation be reconciled?

  • Methodological Answer : X-ray data (e.g., torsion angles ) may show planar amide groups, while NMR NOE effects suggest rotational flexibility. Perform variable-temperature NMR to assess dynamic processes. Solvent-induced conformational changes can be modeled using MD simulations (AMBER force field) under explicit solvent conditions. Cross-reference with solid-state IR to confirm hydrogen-bonding networks .

Q. What methods validate the regioselectivity of electrophilic substitutions on the aromatic ring?

  • Methodological Answer : Use isotopic labeling (e.g., D/H exchange at the hydroxyl group) to track electrophilic attack sites. Compare experimental results to computational predictions (Hammett σ values for –F and –NO₂ substituents ). For nitration, analyze product ratios via GC-MS after derivatization (e.g., silylation). Crystal structure data (e.g., bond lengths in ) can confirm steric/electronic effects directing substitution.

Experimental Design

Q. How to design a stability-indicating method for forced degradation studies?

  • Methodological Answer : Subject the compound to acid (1M HCl), base (1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (1.2 million lux·hr) stress. Use a gradient HPLC method (pH-stable column, 0.1% TFA in mobile phase) to separate degradation products. Validate specificity via spiked degradation samples and mass balance calculations (>90% recovery). Degradation pathways (e.g., hydrolysis of the acetamide group ) should align with QbD principles.

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